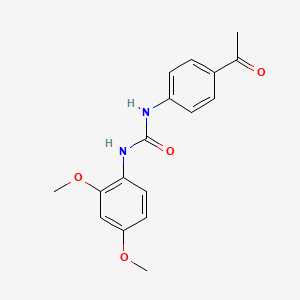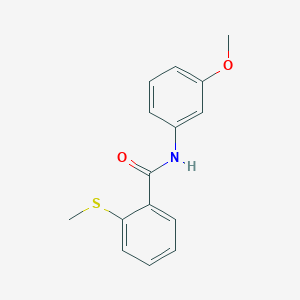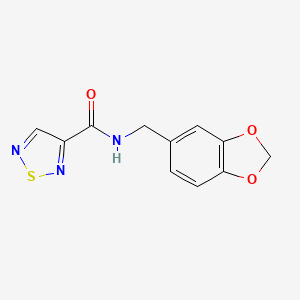
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide, also known as BZML, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. BZML belongs to the thiadiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide is not yet fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and tumor growth. N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various studies. In vitro studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide in lab experiments is its ability to inhibit specific enzymes and signaling pathways involved in inflammation and tumor growth. This makes it a valuable tool for studying the mechanisms underlying these processes. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide. One area of interest is the development of more potent and selective N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide analogs that can be used for therapeutic purposes. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide. Additionally, further studies are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide in human clinical trials.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-1,3-benzodioxole with thiosemicarbazide, followed by subsequent reactions with various reagents to produce the final product. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has been well-documented in the scientific literature, and several methods have been developed for its production.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide exhibits anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-11(8-5-13-18-14-8)12-4-7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBCUOJMHLKRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5802764.png)
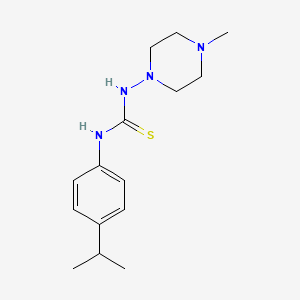
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
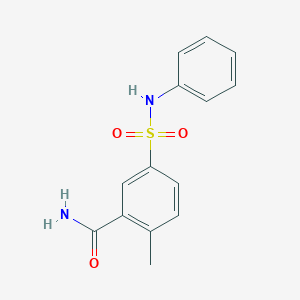
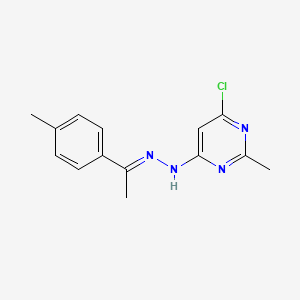
![N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5802794.png)
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)
![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
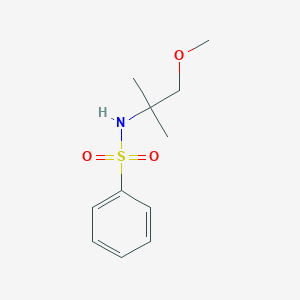
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)
